3-Amino-2-(2,4-difluorophenoxy)pyridine
Overview
Description
3-Amino-2-(2,4-difluorophenoxy)pyridine is an organic compound with the molecular formula C11H8F2N2O and a molecular weight of 222.2 g/mol It is a pyridine derivative that features an amino group at the 3-position and a difluorophenoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(2,4-difluorophenoxy)pyridine typically involves the reaction of 2,4-difluorophenol with 2-chloro-3-nitropyridine, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts may vary to ensure cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(2,4-difluorophenoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-2-(2,4-difluorophenoxy)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-(2,4-difluorophenoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group enhances its lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2,4-difluorophenoxy)pyridine
- 3-Amino-2-(3,5-difluorophenoxy)pyridine
- 3-Amino-2-(2,4-dichlorophenoxy)pyridine
Uniqueness
3-Amino-2-(2,4-difluorophenoxy)pyridine is unique due to the specific positioning of the difluorophenoxy group, which influences its chemical reactivity and biological activity. The presence of fluorine atoms can enhance its stability and lipophilicity compared to similar compounds with different substituents .
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-7-3-4-10(8(13)6-7)16-11-9(14)2-1-5-15-11/h1-6H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPVQAHEFVXVKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371014 | |
Record name | 3-Amino-2-(2,4-difluorophenoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-63-4 | |
Record name | 2-(2,4-Difluorophenoxy)-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175135-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-2-(2,4-difluorophenoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175135-63-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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